molecular formula C26H22O7 B220613 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose CAS No. 124152-17-6

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose

Cat. No.: B220613
CAS No.: 124152-17-6
M. Wt: 446.4 g/mol
InChI Key: HYQISMBJGQVBLA-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose can be synthesized through the benzoylation of 2-deoxy-D-ribose. The process involves the protection of hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, ensuring the selective protection of the hydroxyl groups at positions 1, 3, and 4.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove the benzoyl protecting groups, yielding 2-deoxy-D-ribose.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the benzoyl groups. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: The major product is 2-deoxy-D-ribose.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of 2-deoxy-D-ribose.

Scientific Research Applications

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose involves its role as a protected sugar derivative. The benzoyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free hydroxyl groups can participate in further chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is unique due to its specific protection pattern and the use of benzoyl groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection are crucial.

Properties

IUPAC Name

[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEODWWVAXXZRMB-ZRBLBEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.